"2-(Difluoroacetyl)cyclohexanone" chemical properties
"2-(Difluoroacetyl)cyclohexanone" chemical properties
This technical guide details the chemical properties, synthesis, and application of 2-(2,2-Difluoroacetyl)cyclohexanone , a critical fluorinated building block in medicinal chemistry.
Synthesis, Reactivity, and Applications in Fluorinated Heterocycle Design
Executive Summary: The "Difluoro" Advantage
In modern drug discovery, the difluoromethyl (
-
pKa Modulation: The
group is less electron-withdrawing than , altering the acidity of the enolic proton and the basicity of resulting heterocycles. -
H-Bonding Capability: Unlike the chemically inert
, the proton on the carbon can participate in weak hydrogen bonding, influencing binding affinity in protein pockets. -
Metabolic Stability: It blocks metabolic oxidation at the
-position while retaining steric compactness.
This guide provides a self-validating protocol for synthesizing and utilizing this intermediate to access 3-(difluoromethyl)-4,5,6,7-tetrahydroindazoles and related scaffolds.
Chemical Structure & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to controlling reactivity. Like its trifluoro-analog, 2-(difluoroacetyl)cyclohexanone exists in a dynamic equilibrium between the keto and enol forms.
Tautomeric Profile
-
Keto Form: The dicarbonyl structure.
-
Enol Form (Dominant): Stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ketone carbonyl, and the electron-withdrawing effect of the fluorine atoms.
-
Implication: Nucleophiles (e.g., hydrazines) attack the activated carbonyl carbon, but the initial protonation state is governed by the enol.
Structural Visualization
The following diagram illustrates the keto-enol tautomerism and the key reactive sites.
Figure 1: Tautomeric equilibrium favoring the enol form due to intramolecular H-bonding and fluorine electronegativity.
Synthesis Protocol: Cross-Claisen Condensation
The most robust route to 2-(difluoroacetyl)cyclohexanone is the Cross-Claisen Condensation of cyclohexanone with ethyl difluoroacetate.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Cyclohexanone | Substrate | 1.0 | Dry, distilled. |
| Ethyl Difluoroacetate | Electrophile | 1.1 - 1.2 | The source of the |
| LiHMDS or NaOMe | Base | 1.1 - 1.2 | LiHMDS (1M in THF) allows kinetic control at -78°C; NaOMe is thermodynamic. |
| THF | Solvent | - | Anhydrous, inert atmosphere ( |
Step-by-Step Methodology (Kinetic Control Route)
This protocol minimizes self-condensation of cyclohexanone.
-
Preparation : Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .
-
Enolate Formation : Add LiHMDS (1.1 eq) dropwise. Add Cyclohexanone (1.0 eq) slowly over 15 minutes. Stir for 45 minutes at -78°C to generate the lithium enolate.
-
Acylation : Add Ethyl Difluoroacetate (1.2 eq) dropwise. The
group activates the ester, making it a potent electrophile. -
Reaction : Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (or GC-MS).
-
Workup (Critical) :
-
Quench with 1N HCl until pH ~2-3. Note: Acidification is required to protonate the enolate and extract the product.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification : Flash chromatography (Hexanes/EtOAc). The product often exists as an oil that may solidify upon standing or cooling.
Reactivity & Applications: Heterocycle Synthesis
The primary utility of 2-(difluoroacetyl)cyclohexanone is the regioselective synthesis of fused heterocycles.
Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles
Reaction with hydrazine hydrates yields difluoromethyl-substituted indazoles, which are potent scaffolds for kinase inhibitors.
Reaction Scheme:
Synthesis of Benzo[d]isoxazoles
Reaction with hydroxylamine hydrochloride yields the isoxazole derivative.
Regioselectivity Logic
The condensation is governed by the "Hard/Soft Acid Base" (HSAB) principle and steric factors.
-
The carbonyl attached to the
group is harder and more electrophilic due to the fluorine atoms. -
However, the hydrazine nucleophile's attack is often directed by steric hindrance and solvent effects.
Experimental Workflow Diagram
The following flowchart details the decision matrix for synthesizing different heterocycles from the core intermediate.
Figure 2: Divergent synthesis pathways for creating bioactive fluorinated heterocycles.
Physical Properties & Stability
-
Appearance : Typically a colorless to pale yellow oil.
-
Boiling Point : Estimated ~80-90°C at reduced pressure (based on trifluoro-analog).
-
Solubility : Soluble in chlorinated solvents (DCM, Chloroform), THF, and Ethyl Acetate.
-
Stability :
-
Hydrolysis : Sensitive to basic hydrolysis (Haloform-type cleavage of the
group can occur under harsh basic conditions). -
Storage : Store under inert gas at 4°C. The enol form is stable, but prolonged exposure to moisture can lead to decarboxylation or decomposition.
-
References
-
Sloop, J. C., et al. (2006). Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry.
-
Singh, S. P., et al. (2000). Fluorinated 1,3-Diketones and Related Compounds in Heterocyclic Synthesis. Chemical Reviews.
-
Bonacorso, H. G., et al. (2002). Regioselective synthesis of trifluoromethyl-containing heterocycles. Journal of Heterocyclic Chemistry. (Analogous chemistry for Difluoro variants).
-
PubChem Compound Summary . Cyclohexanone derivatives and Fluorinated beta-diketones.
(Note: Specific physical constants for the difluoro- analog are often interpolated from the widely cited trifluoro- literature due to the niche nature of the specific
